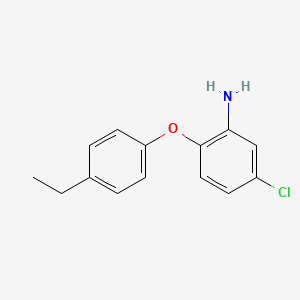

5-Chloro-2-(4-ethylphenoxy)aniline

Description

Contextualization within Substituted Aniline (B41778) Chemistry

Anilines, characterized by an amino group attached to a benzene (B151609) ring, are fundamental building blocks in organic chemistry. wikipedia.org The introduction of various substituents onto the aniline ring gives rise to a vast class of compounds known as substituted anilines, each with distinct chemical properties and reactivity. wisdomlib.org These compounds are pivotal starting materials for synthesizing a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. wisdomlib.orgacs.org

The nature and position of the substituents on the aniline ring significantly influence the compound's basicity and reactivity. chemistrysteps.com Electron-donating groups tend to increase the electron density on the benzene ring, making the amine more basic, while electron-withdrawing groups have the opposite effect. chemistrysteps.com In 5-Chloro-2-(4-ethylphenoxy)aniline, the chlorine atom acts as an electron-withdrawing group, while the phenoxy group can exhibit both electron-withdrawing and electron-donating characteristics depending on the reaction conditions. The ethyl group on the phenoxy ring is an electron-donating group. This complex interplay of electronic effects makes the study of such molecules particularly interesting.

The synthesis of substituted anilines can be achieved through various methods, including the reduction of nitroaromatic compounds and nucleophilic aromatic substitution. chemistrysteps.com More advanced techniques like the Buchwald-Hartwig amination and Ullmann condensation have also become important for creating C-N bonds in the synthesis of complex anilines. organic-chemistry.orgwikipedia.orgwikipedia.org Research into substituted anilines often focuses on creating new synthetic methodologies and exploring their potential applications in materials science and medicinal chemistry. rsc.orgtohoku.ac.jp For instance, meta-substituted anilines are of particular interest due to the challenges in their synthesis via traditional electrophilic aromatic substitution, which typically favors ortho and para products. rsc.orgtohoku.ac.jp

Significance in Aromatic Ether Systems Research

The diaryl ether motif, present in this compound, is a prevalent scaffold in both natural products and synthetic organic compounds. acs.orgnih.gov This structural unit is recognized for its unique physicochemical properties and broad spectrum of biological activities. acs.orgnih.gov Consequently, aromatic ethers are of significant interest in medicinal chemistry and agrochemical research. acs.orgnih.gov

The synthesis of diaryl ethers has been a long-standing area of research, with the Ullmann condensation being a classical method. wikipedia.orgorganic-chemistry.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). wikipedia.orgorganic-chemistry.org While effective, traditional Ullmann conditions often require harsh reaction temperatures. wikipedia.org Modern advancements have led to the development of milder and more efficient methods, including the use of palladium-based catalysts in the Buchwald-Hartwig reaction and the development of improved copper-based systems with various ligands. organic-chemistry.orgorganic-chemistry.orgnih.gov These newer methods offer greater functional group tolerance and are more suitable for the synthesis of complex molecules. organic-chemistry.orgacs.org

Research in aromatic ether systems also extends to their chemical transformations. researchgate.netnumberanalytics.com Studies have explored the cleavage of the ether bond, which can be a crucial step in the degradation of lignin (B12514952) or in the metabolism of certain drugs. researchgate.net The diverse applications of aromatic ethers in pharmaceuticals and materials science continue to drive research into their synthesis and reactivity. nih.govnumberanalytics.comalfa-chemistry.com

Overview of Research Trajectories for Similar Chemical Entities

The research trajectories for chemical entities similar to this compound are largely driven by the search for new bioactive molecules and functional materials. The combination of a substituted aniline and a diaryl ether framework offers a rich chemical space for exploration. acs.org

In medicinal chemistry, diaryl ether derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, antiviral, antibacterial, and antimalarial agents. acs.orgnih.govnih.gov Structure-activity relationship (SAR) studies are a common research theme, where systematic modifications are made to the chemical structure to understand how these changes affect biological activity. nih.govnih.gov For example, research on 2'-substituted triclosan (B1682465) analogs, which are also diaryl ethers, has led to the discovery of potent inhibitors of a key malarial enzyme. nih.gov

In the field of agrochemicals, diaryl ethers are a well-established class of herbicides. acs.org Research in this area focuses on discovering new herbicidal compounds with novel modes of action and improved environmental profiles. acs.org The combinatorial synthesis of diaryl ether libraries allows for the rapid screening of a large number of compounds for herbicidal activity. acs.org

The development of new synthetic methods remains a constant pursuit. Researchers are continually seeking more efficient, cost-effective, and environmentally friendly ways to synthesize these complex molecules. rsc.orgorganic-chemistry.orgresearchgate.netthieme-connect.comacs.org This includes the development of new catalysts, ligands, and reaction conditions for cross-coupling reactions. organic-chemistry.orgorganic-chemistry.orgnih.gov

Properties

IUPAC Name |

5-chloro-2-(4-ethylphenoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-2-10-3-6-12(7-4-10)17-14-8-5-11(15)9-13(14)16/h3-9H,2,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOCMIYLDBQJBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 2 4 Ethylphenoxy Aniline and Analogues

Established Synthetic Pathways

The traditional synthesis of 5-Chloro-2-(4-ethylphenoxy)aniline and related compounds relies on several well-documented chemical reactions. These methods, while effective, often involve stringent reaction conditions.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAᵣ) is a fundamental method for creating the diaryl ether linkage present in the target molecule. scranton.edulibretexts.org This reaction typically involves the displacement of a leaving group, such as a halogen, from an aromatic ring by a nucleophile. In the context of this compound synthesis, this would involve the reaction of a substituted chloronitrobenzene with a phenoxide.

The success of SNAᵣ reactions is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack. libretexts.org This activation stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. nih.gov For instance, the reaction of 2,5-dichloronitrobenzene with 4-ethylphenol (B45693) in the presence of a base like potassium hydroxide (B78521) can yield the corresponding nitro-diaryl ether precursor. google.com

It's important to note that while effective, traditional SNAᵣ reactions can require high temperatures and polar aprotic solvents. wikipedia.org

Reductive Amination Strategies for Precursors

The final step in many synthetic routes to this compound is the reduction of a nitro group to an amine. A common precursor is the corresponding nitro-diaryl ether. The reduction of this nitro compound yields the desired aniline (B41778) derivative.

Various reducing agents can be employed for this transformation. A classic method involves the use of metals in acidic media, such as iron in acetic acid. google.com However, catalytic hydrogenation offers a cleaner and more efficient alternative. This method utilizes a catalyst, such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C), in the presence of a hydrogen source. google.com

A significant challenge in the reduction of halogenated nitroaromatic compounds is the potential for dehalogenation, where the chlorine atom is undesirably removed. google.com To circumvent this, specific catalytic systems and reaction conditions are often necessary to achieve selective reduction of the nitro group. For example, the use of sulfided platinum catalysts can help to minimize dehalogenation. google.com Another approach is catalytic transfer hydrogenation, which uses a hydrogen donor like ammonium (B1175870) formate (B1220265) in place of gaseous hydrogen. google.com

Reductive amination can also refer to the reaction of a carbonyl compound with an amine in the presence of a reducing agent to form a new C-N bond. researchgate.netresearchgate.net This strategy is more applicable to the synthesis of analogues where the aniline nitrogen is further functionalized.

Coupling Reactions in Aromatic Ether Formation

The formation of the diaryl ether bond can also be achieved through copper-catalyzed coupling reactions, most notably the Ullmann condensation. wikipedia.org This reaction involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst at elevated temperatures. wikipedia.orgorganic-chemistry.org For the synthesis of the precursor to this compound, this would entail the reaction of 2,5-dichloronitrobenzene with 4-ethylphenol.

Traditional Ullmann reactions often require stoichiometric amounts of copper and high-boiling polar solvents. wikipedia.org However, modern variations utilize catalytic amounts of copper complexes with various ligands, which can lead to milder reaction conditions and improved yields. These reactions are an alternative to the Buchwald-Hartwig amination for C-N bond formation but are specifically applied here for C-O bond formation. wikipedia.org

Novel and Green Synthesis Techniques

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of innovative techniques for the synthesis of this compound and its analogues.

Microwave-Assisted Synthesis Innovations

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govrsc.org By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and purer products. scispace.com

In the context of synthesizing aniline derivatives, microwave-assisted nucleophilic aromatic substitution reactions have shown great promise. nih.govrsc.org For example, the reaction of aryl halides with amines or hydroxides can be carried out efficiently in a microwave reactor, sometimes even in the absence of a transition metal catalyst and organic solvents. nih.gov This approach significantly enhances the "green" credentials of the synthesis by reducing energy consumption and waste generation. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| 2-chloro-4,6-dimethylpyrimidine | 3,4,5-trimethoxyaniline | Ethanol, 160°C, 10 min, Microwave | 4,6-Dimethyl-N-(3,4,5-trimethoxyphenyl)-2-pyrimidinamine | 90% | scispace.com |

| Activated Aryl Halides | Ammonium Hydroxide | 130°C, 10 min, Microwave | Anilines | High Yields | nih.gov |

Catalytic Systems for Selective Transformations

The development of novel catalytic systems is at the forefront of modern organic synthesis. For the synthesis of this compound, catalysts play a crucial role in both the formation of the ether linkage and the reduction of the nitro group.

In reductive amination processes, a variety of catalysts have been explored. For instance, palladium nanoparticles doped on graphite (B72142) oxide have been used for the tandem reductive amination of aldehydes with nitroarenes. researchgate.net Iron-based Lewis acid catalysts have also been shown to be effective and recyclable for promoting imine formation in reductive amination reactions. researchgate.net

For the crucial C-O bond formation step, advancements in copper-catalyzed Ullmann-type reactions have led to the use of soluble copper catalysts supported by ligands such as diamines and acetylacetonates. wikipedia.org These modern catalytic systems often allow the reactions to proceed under milder conditions and with greater efficiency compared to traditional methods.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) represent an efficient and atom-economical approach in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.comnih.gov These reactions are prized for reducing the number of synthetic steps, minimizing waste, and lowering costs associated with materials, energy, and labor. nih.gov

While a specific, documented multicomponent reaction for the direct synthesis of this compound is not prevalent in the literature, the principles of MCRs are applicable to the synthesis of its core structural motifs, namely diaryl ethers and substituted anilines. For instance, MCRs are widely used to generate diverse libraries of heterocyclic compounds and other complex structures. nih.govnih.gov A hypothetical MCR for a precursor to the target molecule could involve the one-pot reaction of a suitably substituted phenol, an activated aryl halide, and an amine source, although this would represent a significant synthetic innovation. More commonly, MCRs are employed to build highly functionalized intermediates which can then be converted to the desired product. nih.gov For example, a novel one-pot, metal-free method has been developed for synthesizing diarylamines from aromatic aldehydes and anilines, involving imine formation, oxidative rearrangement, and photochemical deformylation in a single vessel. acs.org Such strategies highlight the potential for developing convergent and efficient synthetic routes for complex aniline derivatives.

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound relies heavily on the optimization of key reaction parameters. The formation of the diaryl ether linkage, typically achieved through an Ullmann condensation, and the subsequent reduction of a nitro group to an aniline are critical steps where conditions must be precisely controlled.

Solvent Effects on Reaction Efficacy

The choice of solvent is crucial in the Ullmann condensation reaction for forming the diaryl ether bond. The solvent's polarity and boiling point can significantly influence reaction rate and yield. researchgate.net Traditionally, high-boiling polar aprotic solvents such as N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are used. wikipedia.org Research indicates that polar solvents like DMF and tetrahydrofuran (B95107) (THF) often provide excellent yields in copper-catalyzed C-O coupling reactions. researchgate.net

However, studies have also explored the efficacy of non-polar solvents. In some ligand-assisted Ullmann couplings, non-polar solvents like toluene (B28343) and o-xylene (B151617) have proven effective, particularly when paired with the appropriate catalyst system. arkat-usa.org For example, a procedure using a CuIPPh₃ catalyst achieved moderate to good yields in toluene or xylenes. arkat-usa.org The selection of the solvent is therefore highly dependent on the specific catalyst, ligands, and substrates involved.

Table 1: Effect of Different Solvents on Ullmann C-O Coupling Yields

| Solvent | Polarity | Typical Yield | Reference |

| Toluene | Non-Polar | 58-63% | researchgate.netarkat-usa.org |

| o-Xylene | Non-Polar | 68% | arkat-usa.org |

| Tetrahydrofuran (THF) | Polar Aprotic | 90% | researchgate.net |

| Dimethylformamide (DMF) | Polar Aprotic | 94-99% | researchgate.net |

| N-Methylpyrrolidone (NMP) | Polar Aprotic | Ineffective (in some systems) | arkat-usa.org |

Yields are representative and can vary significantly based on catalyst, ligand, base, and substrates used.

Temperature and Pressure Control in Synthesis

Temperature and pressure are critical variables in the synthesis of this compound and its analogues. The classical Ullmann reaction for forming the diaryl ether bond typically requires harsh conditions with high temperatures, often exceeding 200°C. wikipedia.orgorganic-chemistry.org However, the development of modern catalytic systems with specific ligands has enabled these reactions to proceed under much milder conditions, with temperatures in the range of 90-120°C, making the process more suitable for substrates with sensitive functional groups. nih.govnih.gov

For the conversion of the nitro-intermediate, such as 5-chloro-2-(4-ethylphenoxy)nitrobenzene, to the final aniline product, catalytic hydrogenation is a common method. This step requires careful control of both temperature and pressure to ensure complete reduction while preventing side reactions like dehalogenation. In the synthesis of the closely related analogue 5-chloro-2-(2,4-dichlorophenoxy)aniline (B1594767), the catalytic hydrogenation step is performed at temperatures around 85°C. google.com The reaction is often initiated at autogenous pressure before introducing hydrogen gas to a higher pressure, for instance up to 30-50 kg/cm ², which is maintained until hydrogen uptake ceases. google.comgoogle.com

Table 2: Temperature and Pressure Conditions for the Synthesis of a Diaryl Ether Aniline Analogue

| Synthesis Step | Parameter | Value | Reference |

| Catalytic Hydrogenation | Temperature | 85 - 100°C | google.comgoogle.com |

| Catalytic Hydrogenation | Pressure | 5 - 50 kg/cm ² | google.comgoogle.com |

| Ullmann Condensation (Modern) | Temperature | 90 - 120°C | nih.govnih.gov |

| Ullmann Condensation (Classic) | Temperature | >200°C | wikipedia.org |

Data for Catalytic Hydrogenation is based on the synthesis of analogues like 5-chloro-2-(2,4-dichlorophenoxy)aniline and 4-chloro-2,5-dimethoxyaniline.

Isolation and Purification Techniques

Following the synthesis, a multi-step process is required to isolate and purify this compound from the crude reaction mixture. A typical workup procedure begins with filtering the reaction mass to remove the catalyst. google.com The filtrate then undergoes a liquid-liquid extraction where the organic layer, containing the product, is separated from the aqueous layer. google.com The solvent is subsequently removed from the organic layer, often by distillation under reduced pressure, to yield the crude product. google.comjocpr.com

Due to the basic nature of the aniline functional group, an acid wash is a highly effective purification technique. By washing the organic solution with a dilute aqueous acid, such as 1-2 M hydrochloric acid, the aniline is converted into its water-soluble hydrochloride salt, which partitions into the aqueous layer. researchgate.net This process effectively separates the desired amine from non-basic impurities that remain in the organic phase. The aqueous layer is then neutralized with a base to regenerate the free aniline, which can be extracted back into an organic solvent. researchgate.netreddit.com For achieving high purity, standard laboratory techniques such as column chromatography on silica (B1680970) gel are often employed as a final step. researchgate.net

Spectroscopic Characterization and Structural Elucidation of 5 Chloro 2 4 Ethylphenoxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

A ¹H NMR spectrum for 5-Chloro-2-(4-ethylphenoxy)aniline would provide critical information. The spectrum would be expected to show distinct signals for each chemically non-equivalent proton. Key features would include:

Aromatic Protons: Multiple signals in the aromatic region (typically 6.5-8.0 ppm). The protons on the chloro-substituted aniline (B41778) ring and the ethyl-substituted phenoxy ring would exhibit complex splitting patterns (doublets, doublets of doublets) due to coupling with their neighbors. The exact chemical shifts would be influenced by the electron-donating amino and ether groups and the electron-withdrawing chloro group.

Ethyl Group Protons: A quartet and a triplet, characteristic of an ethyl group. The methylene (B1212753) protons (-CH₂-) would appear as a quartet due to coupling with the adjacent methyl protons, and the methyl protons (-CH₃) would appear as a triplet from coupling with the methylene protons.

Amine Protons: A broad singlet for the amino (-NH₂) protons. Its chemical shift can vary and is often exchangeable with deuterium (B1214612) oxide.

Without experimental data, a precise data table cannot be constructed.

A ¹³C NMR spectrum would identify all unique carbon environments in the molecule. For this compound, this would include:

Aromatic Carbons: Separate signals for each of the 12 aromatic carbons. The carbons bonded to the chloro, oxygen, and nitrogen atoms would have their chemical shifts significantly influenced by these substituents.

Ethyl Group Carbons: Two distinct signals for the methylene (-CH₂) and methyl (-CH₃) carbons of the ethyl group.

A data table of chemical shifts remains unavailable without experimental results.

To unambiguously assign all proton and carbon signals, especially in the complex aromatic regions, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): Would reveal which protons are spin-coupled to each other, helping to trace the proton connectivity within the two separate aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the carbon signal to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the two aromatic rings through the ether linkage.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy methods, IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

An FT-IR spectrum of this compound would be expected to display key absorption bands confirming its structure. While general ranges for these bands are known, specific peak values have not been documented for this compound. researchgate.netresearchgate.net Expected characteristic bands would include:

N-H Stretching: For the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the ethyl group just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

C-O-C Stretching: Asymmetric and symmetric stretches for the diaryl ether linkage, typically found in the 1200-1250 cm⁻¹ and 1020-1075 cm⁻¹ regions, respectively.

C-N Stretching: Vibrations in the 1250-1360 cm⁻¹ range.

C-Cl Stretching: A strong absorption in the fingerprint region, typically between 600-800 cm⁻¹.

A data table of specific frequencies is not available.

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds. A Raman spectrum would be expected to show strong signals for the aromatic C=C ring stretching and the symmetric vibrations of the molecule. However, no specific Raman spectral data for this compound has been found in the literature. researchgate.net

Vibrational Mode Assignments and Interpretations

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and structural features of a molecule. For this compound, the vibrational spectra are characterized by a series of absorption bands corresponding to specific stretching and bending modes of its constituent bonds. globalresearchonline.net While a dedicated spectrum for this exact compound is not publicly documented, assignments can be reliably inferred from extensive studies on analogous substituted anilines and phenoxy compounds. globalresearchonline.netresearchgate.net

The key functional groups present—amine (NH₂), ether (C-O-C), aromatic rings, alkyl group (C₂H₅), and the carbon-chlorine bond (C-Cl)—each produce characteristic vibrations.

N-H Vibrations: The aniline moiety is expected to show asymmetric and symmetric stretching vibrations of the N-H bond, typically appearing in the 3400-3500 cm⁻¹ and 3300-3400 cm⁻¹ regions, respectively. An N-H scissoring (bending) vibration is also anticipated around 1600-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed as a group of weaker bands above 3000 cm⁻¹. nih.gov The aliphatic C-H stretching modes from the ethyl group are expected in the 2850-2970 cm⁻¹ range. scialert.net

C=C Aromatic Vibrations: The stretching vibrations of the carbon-carbon double bonds within the two aromatic rings typically produce a series of sharp bands in the 1450-1600 cm⁻¹ region.

C-O Ether Vibrations: The diaryl ether linkage is characterized by strong asymmetric and symmetric C-O-C stretching bands. The asymmetric stretch is particularly prominent and is expected to appear in the 1200-1270 cm⁻¹ range, while the symmetric stretch would be found at a lower frequency. nih.gov

C-N and C-Cl Vibrations: The C-N stretching vibration of the aromatic amine is expected around 1250-1340 cm⁻¹. The C-Cl stretching vibration gives rise to a strong band in the fingerprint region, typically between 600 and 800 cm⁻¹, with the exact position depending on the substitution pattern of the aromatic ring.

The collective interpretation of these bands provides a detailed vibrational fingerprint of the molecule, confirming the presence of all key functional groups and contributing to its structural confirmation.

Table 1: Predicted Vibrational Mode Assignments for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| Asymmetric N-H Stretch | Amine (-NH₂) | 3400 - 3500 |

| Symmetric N-H Stretch | Amine (-NH₂) | 3300 - 3400 |

| Aromatic C-H Stretch | Aryl C-H | 3000 - 3100 |

| Aliphatic C-H Stretch | Ethyl (-CH₂CH₃) | 2850 - 2970 |

| N-H Scissoring | Amine (-NH₂) | 1600 - 1650 |

| Aromatic C=C Stretch | Benzene (B151609) Rings | 1450 - 1600 |

| Asymmetric C-O-C Stretch | Diaryl Ether | 1200 - 1270 |

| Aromatic C-N Stretch | Aryl Amine | 1250 - 1340 |

| C-Cl Stretch | Chloro-Aromatic | 600 - 800 |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. chemguide.co.uk When this compound (molecular formula C₁₄H₁₄ClNO) is analyzed, its mass spectrum provides definitive confirmation of its identity.

The molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to the molecule's nominal mass of 247 amu. A key feature in the spectrum is the presence of an "M+2" peak at m/z 249. This peak arises from the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The relative intensity of the M⁺ to M+2 peak is approximately 3:1, which is a characteristic signature for a molecule containing a single chlorine atom. libretexts.org

The high-energy ionization process causes the molecular ion to break apart into smaller, stable fragments. The fragmentation pattern offers valuable structural information. libretexts.org Expected fragmentation pathways for this molecule include:

Ether Bond Cleavage: The C-O ether bond is a common point of cleavage, which can lead to fragments corresponding to the chlorophenylamine radical cation or the ethylphenoxy cation, and vice versa.

Loss of Ethyl Group: Cleavage of the ethyl group from the phenoxy ring would result in a fragment ion showing a loss of 29 amu (C₂H₅).

Alpha Cleavage: Cleavage of the bond adjacent to the nitrogen atom is another probable pathway. mdpi.com

The analysis of these fragments allows for the reconstruction of the molecular structure, confirming the connectivity of the chloroaniline and ethylphenoxy moieties.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (amu) | Predicted Fragment Ion | Notes |

| 247 / 249 | [C₁₄H₁₄ClNO]⁺ | Molecular ion peak (M⁺) and M+2 isotope peak |

| 218 / 220 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 142 / 144 | [C₆H₅ClNO]⁺ | Fragment containing the chloro-phenoxy group |

| 121 | [C₈H₁₁N]⁺ | Fragment containing the ethyl-aniline group |

| 105 | [C₈H₉]⁺ | Loss of amine from the ethyl-aniline fragment |

X-ray Crystallography for Solid-State Structure Determination

For this compound, a single-crystal X-ray diffraction analysis would yield a detailed structural model. While specific crystallographic data for this compound is not available in the surveyed literature, such an analysis would provide the following key parameters:

Crystal System and Space Group: Defines the symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise (x, y, z) position of every atom in the molecule.

Bond Lengths and Angles: Exact measurements of the distances between bonded atoms and the angles they form, confirming the molecular geometry.

Although experimental data is not present, this technique remains the gold standard for unambiguous solid-state structural elucidation. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of each element within a pure compound. measurlabs.com This technique is crucial for verifying the empirical and molecular formula of a synthesized substance. For this compound (C₁₄H₁₄ClNO), the theoretical elemental composition is calculated based on its atomic constituents and molecular weight (247.73 g/mol ).

The experimental results, typically obtained from a CHN (Carbon, Hydrogen, Nitrogen) analyzer, are compared against these theoretical values. A close agreement (typically within ±0.4%) between the experimental and calculated percentages confirms the elemental composition and high purity of the sample.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 14 | 168.154 | 67.88% |

| Hydrogen | H | 1.008 | 14 | 14.112 | 5.70% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 14.31% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.65% |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.46% |

Mechanistic Investigations of Chemical Transformations Involving 5 Chloro 2 4 Ethylphenoxy Aniline

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule is a primary determinant of its reactivity, largely due to the influence of the amino group.

Electrophilic Aromatic Substitution Reactions

The aniline ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the amino group (-NH₂) and the activating effect of the para-ethylphenoxy group. libretexts.orgbyjus.com Both the amino group and the phenoxy group are ortho, para-directing. libretexts.orgbyjus.com The chlorine atom, while deactivating the ring through its inductive effect, is also an ortho, para-director. chemicalbook.com

The directing effects of these substituents on the aniline ring are as follows:

Amino group (-NH₂): Strongly activating and ortho, para-directing.

4-Ethylphenoxy group (-O-C₆H₄-C₂H₅): Activating and ortho, para-directing.

Chloro group (-Cl): Deactivating and ortho, para-directing.

The positions on the aniline ring are influenced by these groups, leading to a complex substitution pattern. The amino group exerts the most potent activating and directing effect. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the amino group. The position para to the amino group is already substituted with the chloro atom. This leaves the two ortho positions as the most probable sites for substitution.

| Electrophile (E⁺) | Predicted Major Product(s) | Reaction Conditions |

| Br₂ | 2-Bromo-5-chloro-4-(4-ethylphenoxy)aniline | Bromine water at room temperature |

| HNO₃/H₂SO₄ | 2-Nitro-5-chloro-4-(4-ethylphenoxy)aniline and 4-Nitro-5-chloro-2-(4-ethylphenoxy)aniline | Concentrated acids at low temperature |

| SO₃/H₂SO₄ | 2-Amino-4-chloro-5-(4-ethylphenoxy)benzenesulfonic acid | Fuming sulfuric acid |

Table 1: Predicted outcomes of electrophilic aromatic substitution reactions on 5-Chloro-2-(4-ethylphenoxy)aniline. The predictions are based on the general reactivity of anilines. libretexts.orgbyjus.com

It is important to note that the high reactivity of the aniline ring can lead to multiple substitutions and side reactions, such as oxidation, particularly under harsh conditions. libretexts.org To achieve monosubstitution, it is often necessary to protect the amino group, for instance, by acetylation to form an acetanilide. This moderates the activating effect of the amino group and allows for more controlled substitution. libretexts.org

Nucleophilic Reactions at the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to react with various electrophiles. Common reactions include acylation and alkylation.

Acylation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides in the presence of a base yields the corresponding amide. This reaction is often used as a protective strategy in multi-step syntheses.

Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono- and poly-alkylated products.

| Reagent | Product | Reaction Type |

| Acetyl chloride | N-(5-chloro-2-(4-ethylphenoxy)phenyl)acetamide | Acylation |

| Ethyl iodide | N-Ethyl-5-chloro-2-(4-ethylphenoxy)aniline | Alkylation |

Table 2: Examples of nucleophilic reactions at the amino group of this compound.

Oxidation and Reduction Pathways of the Amine

The amino group is susceptible to oxidation, which can lead to a variety of products, including nitroso, nitro, and polymeric materials, depending on the oxidizing agent and reaction conditions. The photocatalytic degradation of anilines and chloroanilines has been studied, suggesting that oxidation can proceed via the formation of aminophenols and other intermediates. lookchem.com

Conversely, the most significant reduction pathway involving the aniline moiety is typically the reduction of a precursor nitro compound to form the amine itself. The synthesis of related compounds like 5-chloro-2-phenoxyaniline (B41261) often involves the reduction of the corresponding nitro compound, 2-nitro-4-chlorodiphenyl ether, using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. guidechem.com

Reactivity of the Phenoxy Ether Linkage

The diaryl ether linkage in this compound is generally stable.

Cleavage Reactions of the Carbon-Oxygen-Carbon Bond

The cleavage of the C-O-C bond in diaryl ethers is a challenging transformation that typically requires harsh reaction conditions. masterorganicchemistry.com Treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at high temperatures can effect cleavage. masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the case of this compound, cleavage would result in the formation of a chlorophenol and an ethylphenol derivative. However, due to the stability of the aryl-oxygen bond, this reaction is not commonly employed unless specifically desired.

Stability under Various Reaction Conditions

The phenoxy ether linkage in this compound demonstrates considerable stability under a range of reaction conditions. For instance, in the synthesis of related compounds, the reduction of a nitro group to an aniline is achieved without cleavage of the ether bond. This indicates its stability towards reducing agents like hydrazine hydrate and catalytic hydrogenation conditions. The ether linkage is also stable under the basic conditions often used for nucleophilic aromatic substitution reactions on the aniline ring.

Influence of Substituents on Reaction Kinetics and Selectivity

The reactivity of the aniline moiety in this compound is significantly modulated by the electronic and steric nature of its substituents: the chloro group, the ethyl group, and the phenoxy linkage. These groups can either enhance or diminish the nucleophilicity of the amino group and the electron density of the aromatic ring, thereby affecting the rates and outcomes of various reactions.

The electronic landscape of the this compound molecule is a delicate balance of inductive and resonance effects exerted by its substituents. The chlorine atom at the 5-position and the ethyl group on the appended phenoxy ring play crucial roles in modulating the electron density of the aniline ring and the nitrogen atom.

The ethyl group on the para-position of the phenoxy ring is an alkyl group, which is electron-donating through an inductive effect (+I) and hyperconjugation. This electron-donating nature increases the electron density of the phenoxy ring. This increased electron density can be transmitted through the ether oxygen to the aniline ring, albeit to a lesser extent. This, in turn, can slightly counteract the deactivating effect of the chloro substituent.

To quantify these electronic influences, Hammett plots are a valuable tool, relating reaction rates and equilibrium constants for reactions of substituted benzene (B151609) derivatives. wikipedia.orgchemeurope.com The Hammett equation is given by:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the meta or para position of the substituent, and ρ is the reaction constant that depends on the type of reaction. wikipedia.org

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups. wikipedia.org For electrophilic aromatic substitution reactions on the aniline ring, a large negative ρ value would be expected, indicating that electron-donating groups stabilize the positive charge that develops in the transition state.

Table 1: Hypothetical Hammett Substituent Constants (σ) and Their Predicted Effect on the Relative Reaction Rate (k/k₀) for an Electrophilic Aromatic Substitution on the Aniline Ring of this compound Analogs.

| Substituent on Aniline Ring | Position | Hammett Constant (σ) | Nature of Effect | Predicted k/k₀ (for ρ = -4) |

| -Cl | meta | +0.37 | Electron-withdrawing | 0.03 |

| -OCH₃ | para | -0.27 | Electron-donating | 12 |

| -NO₂ | meta | +0.71 | Strongly electron-withdrawing | 0.0001 |

| -CH₃ | meta | -0.07 | Weakly electron-donating | 1.9 |

This table illustrates how different substituents would theoretically impact the rate of an electrophilic substitution reaction. The chloro group's positive σ value leads to a significant rate decrease, while electron-donating groups with negative σ values would accelerate the reaction.

Steric hindrance, the spatial arrangement of atoms and groups, can significantly impact reaction rates and selectivity by impeding the approach of a reactant to the reaction center. rsc.orgwikipedia.org In this compound, the bulky phenoxy group at the ortho position to the amino group is a major source of steric hindrance.

This phenomenon is often referred to as the ortho effect , which can alter the chemical properties of a substituted benzene compound due to a combination of steric and electronic factors. wikipedia.org In the context of anilines, a bulky ortho substituent can force the amino group out of the plane of the benzene ring. wikipedia.org This twisting disrupts the resonance between the nitrogen lone pair and the aromatic system, which can decrease the basicity of the aniline by inhibiting protonation. wikipedia.org

For reactions involving the amino group, such as acylation or alkylation, the phenoxy group can sterically shield the nitrogen atom, slowing down the reaction rate compared to an unhindered aniline. The larger the attacking reagent, the more pronounced this steric effect will be.

Similarly, during electrophilic aromatic substitution on the aniline ring, the bulky ortho-phenoxy group can hinder the approach of the electrophile to the adjacent vacant ortho position (position 3). This steric hindrance can lead to a higher proportion of substitution at the less hindered para position (relative to the amino group, which is already occupied).

Table 2: Hypothetical Relative Reaction Rates for the Acylation of Substituted Anilines, Illustrating the Steric Effect of an Ortho-Phenoxy Group.

| Aniline Derivative | Ortho Substituent | Relative Rate (k_rel) |

| Aniline | -H | 100 |

| 2-Methylaniline | -CH₃ | 45 |

| 2-Methoxyaniline | -OCH₃ | 30 |

| 2-Phenoxyaniline | -OPh | 15 |

| 5-Chloro-2-phenoxyaniline | -OPh | 12 |

The hypothetical data in this table demonstrates the progressive decrease in reaction rate as the size of the ortho substituent increases, with the phenoxy group exerting a significant steric hindrance. The additional deactivating electronic effect of the chloro group in this compound further reduces the reaction rate.

Computational Chemistry and Theoretical Studies of 5 Chloro 2 4 Ethylphenoxy Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with high accuracy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the optimized geometry and electronic properties of molecules. epa.gov For 5-Chloro-2-(4-ethylphenoxy)aniline, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to determine its most stable three-dimensional structure. epa.gov

These calculations would yield precise information on bond lengths, bond angles, and dihedral angles, defining the spatial arrangement of the atoms. For instance, the calculations would reveal the C-Cl, C-N, C-O, and C-C bond lengths, as well as the angles between the two aromatic rings. The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), would also be mapped. The MEP is particularly useful for identifying the electron-rich and electron-poor regions of the molecule, which are crucial for understanding its reactivity.

Table 1: Predicted Geometrical Parameters for this compound from a Hypothetical DFT Study

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.74 Å |

| C-N Bond Length | ~1.40 Å |

| C-O-C Bond Angle | ~118-120° |

| Dihedral Angle (between the two aromatic rings) | Variable, depending on conformation |

Note: The values in this table are hypothetical and represent typical ranges observed for similar molecules. Actual values would require a specific DFT calculation for this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. For this compound, a HOMO-LUMO analysis would reveal the distribution of these orbitals. It is expected that the HOMO would be localized primarily on the electron-rich aniline (B41778) ring, while the LUMO might be distributed across the chloro-substituted ring.

Charge transfer interactions within the molecule can also be elucidated through this analysis. The presence of both electron-donating (amino, ethylphenoxy) and electron-withdrawing (chloro) groups suggests the potential for intramolecular charge transfer, which significantly influences the molecule's electronic and optical properties.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | ~ -5.5 to -6.0 |

| LUMO Energy | ~ -1.0 to -1.5 |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 |

Note: These are estimated energy ranges based on similar aniline derivatives. Precise values would be obtained from a specific quantum chemical calculation.

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of this compound, each peak in the experimental spectrum can be assigned to a specific molecular motion, such as stretching, bending, or wagging of bonds.

These calculations are typically performed using the same DFT method as for geometry optimization. The predicted frequencies are often scaled by a factor to account for anharmonicity and other systematic errors in the calculations. A detailed analysis would provide insights into the characteristic vibrations of the C-Cl, N-H, C-O, and aromatic C-H bonds. For example, the N-H stretching frequency is sensitive to hydrogen bonding interactions. scholarsresearchlibrary.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a means to study the dynamic behavior of molecules and their interactions with their environment.

The presence of a flexible ether linkage in this compound allows for multiple rotational conformations (rotamers). Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating the dihedral angles around the flexible bonds and calculating the energy at each step.

Intermolecular interactions, particularly hydrogen bonding, play a vital role in the condensed-phase properties of molecules, including their crystal packing and solubility. The aniline group (-NH2) in this compound can act as a hydrogen bond donor, while the oxygen atom of the ether linkage and the nitrogen atom itself can act as hydrogen bond acceptors.

Theoretical studies can predict the strength and geometry of these hydrogen bonds. For instance, in a study of 5-chloro salicylaldehyde (B1680747) and aniline, intermolecular hydrogen bonding was found to significantly influence the vibrational frequencies of the involved functional groups. scholarsresearchlibrary.com Similarly, for this compound, molecular modeling could be used to simulate how multiple molecules interact with each other in a solid or liquid state, providing insights into the formation of dimers or larger aggregates through hydrogen bonding and other non-covalent interactions.

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies of this compound

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies are powerful computational tools used to correlate the chemical structure of a compound with its biological activity or physicochemical properties. While specific, in-depth research on this compound is not extensively available in public literature, the principles of these computational methods can be applied to understand and predict its behavior based on its structural features. Such studies are crucial in the fields of drug discovery and environmental science for screening and prioritizing compounds for further experimental testing.

Descriptor Generation and Selection

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. For a molecule like this compound, a wide array of descriptors can be generated using various software platforms. These descriptors can be broadly categorized as follows:

1D Descriptors: These are the most straightforward descriptors and include basic molecular properties such as molecular weight, atom counts, and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and encompass a broader range of properties. They can be further subdivided into:

Topological Descriptors: These describe the connectivity of atoms in the molecule, including indices like the Wiener index, Balaban index, and connectivity indices.

Constitutional Descriptors: These account for the chemical composition of the molecule, such as the number of specific atom types (e.g., chlorine, nitrogen, oxygen) and functional groups.

Electronic Descriptors: These quantify the electronic properties of the molecule, including partial charges on atoms and polarizability.

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and provide insights into its spatial arrangement. They include:

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and ovality. For instance, in studies of similar compounds like thiazolidin-4-one derivatives, molecular volume and surface area have been shown to influence biological activity. pensoft.net

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide detailed information about the electronic structure of the molecule. Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and electrostatic potential. pensoft.netresearchgate.net

The selection of the most relevant descriptors is a critical step in building a robust QSAR/QSPR model. This is often achieved through statistical methods like genetic algorithms, stepwise regression, or principal component analysis, which help in identifying a subset of descriptors that have the most significant correlation with the property of interest while minimizing redundancy. nih.govnih.gov

Table 1: Potential Molecular Descriptors for this compound

| Descriptor Class | Specific Descriptor Examples | Potential Relevance |

| Constitutional | Molecular Weight, Number of Chlorine Atoms, Number of Aromatic Rings | Basic physicochemical properties and potential for halogen bonding. |

| Topological | Connectivity Indices, Wiener Index | Molecular branching and compactness, which can influence interactions with biological targets. |

| Electronic | Dipole Moment, Polarizability, Partial Charges | Governs electrostatic interactions and reactivity. pensoft.net |

| Steric | Molecular Volume, Surface Area, Ovality | Influences how the molecule fits into a binding site or permeates membranes. pensoft.net |

| Quantum Chemical | HOMO/LUMO Energies, HOMO-LUMO Gap | Relates to chemical reactivity and stability. researchgate.net |

Predictive Modeling for Chemical Properties

Once a set of relevant descriptors has been selected, a mathematical model is developed to establish a quantitative relationship between these descriptors and a specific chemical property or biological activity. Various statistical and machine learning techniques can be employed for this purpose.

For aromatic amines and related structures, several modeling approaches have been successfully applied:

Multiple Linear Regression (MLR): This is one of the simplest and most interpretable methods, where a linear equation is derived to predict the dependent variable (e.g., toxicity, receptor binding affinity) based on a set of independent variables (the molecular descriptors). nih.gov

Partial Least Squares (PLS): PLS is a regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. It works by creating latent variables that capture the maximum covariance between the descriptors and the dependent variable. nih.gov

Artificial Neural Networks (ANN): ANNs are machine learning models inspired by the structure of the human brain. They are capable of modeling complex, non-linear relationships between molecular descriptors and properties. nih.govnih.gov The standard three-layer, feed-forward neural network is a frequently used technique for predicting physicochemical properties. nih.gov

Support Vector Machines (SVM): SVM is a powerful classification and regression technique that can effectively handle high-dimensional data. It works by finding an optimal hyperplane that separates data points into different classes or predicts a continuous value. nih.gov

Random Forest (RF): RF is an ensemble learning method that constructs a multitude of decision trees during training and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. This method has been used to assess the CO2 absorption properties of amines. nih.gov

The predictive power and robustness of these models are evaluated through rigorous internal and external validation procedures. Internal validation techniques like leave-one-out cross-validation (LOO-CV) assess the model's stability, while external validation, using an independent test set of compounds, evaluates its ability to predict the properties of new, unseen molecules. nih.gov For instance, QSAR models for phenoxypyrimidine derivatives have shown high predictive capabilities, explaining a significant percentage of the variance in the observed data. nih.gov

Theoretical Insights into Molecular Interactions

The diphenyl ether core of this compound is a key structural feature that dictates its conformational flexibility. Theoretical studies on substituted diphenyl ethers have shown that these molecules typically adopt a non-planar, twisted conformation. nih.gov The dihedral angles between the two phenyl rings are influenced by the nature and position of the substituents. The presence of the chloro and ethyl groups in this compound will likely influence its preferred conformation, which in turn can affect its ability to interact with receptors or enzymes.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to determine the optimized geometry, electronic structure, and reactivity indices of the molecule. researchgate.net The distribution of electron density, as visualized through molecular electrostatic potential (MEP) maps, can identify regions of the molecule that are electron-rich (e.g., around the oxygen and nitrogen atoms) and electron-poor (e.g., around the hydrogen atoms of the amine group). These regions are indicative of sites for electrophilic and nucleophilic attack, respectively, and can play a crucial role in hydrogen bonding and other non-covalent interactions with biological macromolecules.

Furthermore, theoretical studies can elucidate the nature of intermolecular interactions, such as:

Hydrogen Bonding: The primary amine group (-NH2) can act as a hydrogen bond donor, while the ether oxygen and the nitrogen atom can act as hydrogen bond acceptors. These interactions are fundamental to the binding of many small molecules to their biological targets.

Halogen Bonding: The chlorine atom on the aniline ring can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. This type of interaction is increasingly recognized as important in drug-receptor binding.

π-π Stacking: The two aromatic rings of the diphenyl ether moiety can engage in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein binding pocket. nih.gov

Hydrophobic Interactions: The ethyl group on the phenoxy ring contributes to the lipophilicity of the molecule and can engage in hydrophobic interactions with nonpolar regions of a binding site.

By simulating the docking of this compound into the active site of a relevant protein, it is possible to predict its binding mode and estimate its binding affinity. This information is invaluable for understanding its mechanism of action and for the rational design of new, more potent analogs.

Synthesis and Study of Derivatives of 5 Chloro 2 4 Ethylphenoxy Aniline

Modification at the Amino Group

The amino group of 5-Chloro-2-(4-ethylphenoxy)aniline is a primary site for chemical reactions, enabling the synthesis of a wide array of derivatives through acylation, sulfonylation, Schiff base formation, and cyclization.

Acylation and Sulfonylation Reactions

Acylation and sulfonylation of the amino group in anilines are fundamental reactions in organic synthesis. Acylation involves the introduction of an acyl group (R-C=O) from reagents like acid chlorides or anhydrides, typically in the presence of a base to neutralize the HCl produced. This reaction transforms the primary amine into a more stable amide. For instance, the reaction of an aniline (B41778) with acetyl chloride yields an acetamide (B32628) derivative. researchgate.netgoogle.comnih.gov

Sulfonylation is a similar process where a sulfonyl group (R-SO2) is introduced, usually by reacting the aniline with a sulfonyl chloride in the presence of a base. frontiersin.orgmdpi.comresearchgate.net These reactions are significant as the resulting sulfonamides are an important class of compounds. researchgate.net Visible-light-mediated sulfonylation of anilines using sulfonyl fluorides has also been developed as a modern synthetic strategy. frontiersin.org

Table 1: Examples of Acylation and Sulfonylation Reactions of Anilines

| Reagent | Product Type | General Reaction Conditions |

|---|---|---|

| Acetyl chloride | Acetamide | Inert solvent, base (e.g., pyridine, triethylamine) |

| Benzoyl chloride | Benzamide | Inert solvent, base (e.g., pyridine, triethylamine) |

| p-Toluenesulfonyl chloride | Sulfonamide | Inert solvent, base (e.g., pyridine, triethylamine) |

Formation of Schiff Bases and Imine Derivatives

The reaction of the primary amino group of this compound with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. redalyc.orgnih.govresearchgate.netrecentscientific.comresearchgate.net This condensation reaction is typically catalyzed by an acid or a base and involves the elimination of a water molecule. redalyc.orgresearchgate.net The C=N double bond in Schiff bases is a key functional group that allows for further chemical transformations. redalyc.org A variety of aldehydes and ketones can be used, leading to a diverse range of Schiff base derivatives. nih.govresearchgate.netrecentscientific.comresearchgate.net Aniline itself can act as a nucleophilic catalyst in the aqueous formation of imines from other amines and carbonyl compounds. researchgate.net

Research has shown the synthesis of Schiff bases from substituted anilines and various aldehydes, such as 5-chloro-salicylaldehyde. nih.gov Similarly, ketimines can be prepared from the condensation of ketones with aniline derivatives. researchgate.net

Table 2: Examples of Aldehydes and Ketones for Schiff Base Formation

| Carbonyl Compound | Product Type |

|---|---|

| Benzaldehyde | N-Benzylidene-aniline derivative |

| 4-Chlorobenzaldehyde | N-(4-Chlorobenzylidene)-aniline derivative |

| Acetophenone | N-(1-Phenylethylidene)-aniline derivative |

Cyclization Reactions to Heterocyclic Systems

The derivatives of this compound, particularly those formed through reactions at the amino group, can undergo cyclization to form various heterocyclic systems. Quinazolines and their derivatives are a prominent class of heterocycles that can be synthesized from aniline precursors. researchgate.netopenmedicinalchemistryjournal.comnih.govorganic-chemistry.orgresearchgate.net These compounds are of significant interest due to their wide range of applications. researchgate.net

One common synthetic route to quinazolines involves the reaction of an aniline derivative with a source for the additional atoms required to form the heterocyclic ring. For example, the reaction of an anthranilic acid derivative (which can be prepared from the corresponding aniline) with a benzoyl chloride can lead to a quinazolinone. researchgate.net Another approach is the multicomponent reaction of anilines, aldehydes, and other reagents under various conditions, including microwave irradiation, to form substituted quinazolines. openmedicinalchemistryjournal.com The versatility of these methods allows for the synthesis of a library of quinazoline (B50416) derivatives with different substitution patterns. researchgate.netnih.gov

Derivatization of Aromatic Rings

In addition to the amino group, the two aromatic rings of this compound offer sites for further functionalization, such as halogenation, nitration, alkylation, and arylation.

Further Halogenation or Nitration

The existing chloro-substituent and the phenoxy and amino groups on the aniline ring, as well as the ethyl group on the phenoxy ring, direct the position of further electrophilic substitution reactions like halogenation and nitration. The amino group is a strong activating group and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing. The phenoxy group is also activating and ortho-, para-directing. The interplay of these directing effects will determine the regioselectivity of further substitutions. For instance, the catalytic reduction of a dinitro precursor is a common method for synthesizing chlorinated anilines, indicating that nitration of the rings is a feasible transformation. google.com The synthesis of compounds like 5-chloro-2-(2,4-dichlorophenoxy)aniline (B1594767) from 2,5-dichloronitrobenzene and 2,4-dichlorophenol (B122985) highlights the possibility of introducing additional halogen atoms onto the phenoxy ring. google.com

Alkylation and Arylation Reactions

While less common than modifications at the amino group, alkylation and arylation reactions on the aromatic rings can be achieved under specific conditions, often employing metal catalysts. These reactions would typically proceed via Friedel-Crafts type mechanisms or modern cross-coupling methodologies. The synthesis of related compounds often involves the coupling of pre-functionalized aromatic rings, which can be seen as a form of arylation. For example, the synthesis of 5-chloro-2-(2,4-dichlorophenoxy)aniline involves the coupling of a dichlorophenol with a dichloronitrobenzene, which is then reduced. google.com

Applications in Organic Synthesis and Materials Science

Role as a Synthetic Intermediate

Precursor for Advanced Organic Molecules

No public data is available regarding the use of 5-Chloro-2-(4-ethylphenoxy)aniline as a precursor for the synthesis of more complex organic molecules.

Building Block in Multistep Synthesis

There are no documented examples in the scientific literature of this compound being utilized as a building block in the total synthesis of natural products or other complex target molecules.

Potential in Functional Materials Development

Incorporation into Polymeric Systems

Information regarding the polymerization of this compound or its incorporation as a monomer into polymeric chains to create materials with specific functions is not available.

Contributions to Advanced Organic Materials

There is no research detailing the potential contributions of this compound to the development of advanced organic materials, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or other functional electronic materials.

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthesis Routes

The development of synthetic methodologies to access enantiomerically pure 5-Chloro-2-(4-ethylphenoxy)aniline and its derivatives is a significant and largely unexplored area. The presence of a stereogenic axis in related diaryl ether structures suggests that this compound could exhibit atropisomerism, a form of axial chirality arising from restricted rotation around the C-O bond. Access to enantiopure atropisomers is of paramount importance in fields such as medicinal chemistry and materials science, where specific stereoisomers often exhibit distinct biological activities or physical properties.

Future research should focus on the application of modern asymmetric synthesis strategies to this target. Promising approaches include:

Organocatalyzed Desymmetrization: Recent advances have demonstrated the power of chiral phosphoric acids and other organocatalysts in the desymmetrization of prochiral diaryl ethers. researchgate.net A potential strategy would involve the synthesis of a symmetric precursor to this compound, which could then be selectively functionalized in an enantioselective manner.

N-Heterocyclic Carbene (NHC) Catalysis: NHC-catalyzed atroposelective esterification has emerged as a potent tool for the synthesis of axially chiral diaryl ethers. rsc.orgnih.gov This methodology could be adapted to construct the diaryl ether linkage of this compound with high enantiomeric excess.

Transition Metal-Catalyzed Cross-Coupling: The development of novel chiral ligand systems for transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, could enable the direct and enantioselective formation of the C-O or C-N bonds in the target molecule.

These investigations would not only provide access to novel chiral building blocks but also contribute to the broader field of asymmetric catalysis.

Investigation of Organometallic Chemistry involving this compound

The aniline (B41778) and phenoxy moieties of this compound offer multiple coordination sites for metal ions, suggesting a rich potential for the development of novel organometallic complexes. The nitrogen atom of the aniline group and the oxygen atom of the ether linkage can act as Lewis basic sites, while the aromatic rings can participate in π-bonding with transition metals.

Future research in this area could explore:

Coordination Chemistry: The synthesis and characterization of coordination complexes with a variety of transition metals (e.g., copper, palladium, platinum, rhodium). Studies on the coordination modes (monodentate, bidentate) and the resulting geometries of these complexes would be of fundamental interest. Research on related 2-phenoxyaniline-based ligands has shown the formation of stable transition metal complexes with interesting biological activities. tandfonline.com

Catalytic Applications: The resulting organometallic complexes could be screened for their catalytic activity in a range of organic transformations. For instance, palladium complexes could be investigated as catalysts in cross-coupling reactions, while rhodium or iridium complexes might exhibit activity in hydrogenation or hydroformylation reactions.

Material Science: The incorporation of this ligand into metal-organic frameworks (MOFs) or coordination polymers could lead to new materials with interesting photophysical, magnetic, or porous properties.

A systematic investigation into the organometallic chemistry of this compound could unlock new catalytic systems and functional materials.

Advanced Mechanistic Studies using Ultrafast Spectroscopy

Understanding the intricate details of chemical reactions is crucial for their optimization and the rational design of new processes. Ultrafast spectroscopy techniques, which operate on the femtosecond to picosecond timescale, provide a powerful window into the transient species and transition states that govern reaction mechanisms.

For this compound, future research could employ ultrafast spectroscopy to investigate:

Photophysical and Photochemical Processes: Upon excitation with light, the molecule may undergo processes such as intersystem crossing, internal conversion, or photochemical reactions. Time-resolved absorption and fluorescence spectroscopy could be used to map out the excited-state dynamics and identify any photo-induced bond cleavage or rearrangement pathways.

Reaction Dynamics of Complex Formation: The initial steps of its interaction with metal ions or other reactants could be followed in real-time. This would provide invaluable information on the kinetics and mechanism of ligand binding and complex formation.

Solvation Dynamics: The interaction of the molecule with surrounding solvent molecules can significantly influence its reactivity. Ultrafast techniques can probe how the solvent shell reorganizes around the molecule following electronic excitation or a chemical transformation.

While experimentally demanding, such studies would provide an unprecedented level of mechanistic detail, moving beyond the static picture provided by traditional spectroscopic methods.

High-Throughput Computational Screening for Novel Reactivity

Computational chemistry and in silico screening methods offer a powerful and efficient approach to exploring the chemical space and predicting the properties and reactivity of molecules. nih.govrsc.org For this compound, high-throughput computational screening could be employed to accelerate the discovery of new applications.

Future computational studies could focus on:

Virtual Ligand Screening: The molecule could be computationally docked into the active sites of a wide range of biological targets (e.g., enzymes, receptors) to identify potential protein-ligand interactions. This could guide the experimental investigation of its bioactivity.

Prediction of Reactivity: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the most likely sites of reaction for various reagents. This could help in designing new synthetic transformations and functionalizations of the core structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By generating a virtual library of derivatives of this compound and calculating their physicochemical properties, QSAR models could be developed to correlate molecular structure with potential activity or toxicity. researchgate.net

Integrating high-throughput computational screening with experimental validation would provide a synergistic approach to unlocking the full potential of this intriguing molecule.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Chloro-2-(4-ethylphenoxy)aniline, and how can its purity be validated?

- Methodology : Synthesis typically involves nucleophilic aromatic substitution or Ullmann coupling, where a chloro-substituted aniline reacts with 4-ethylphenol derivatives under catalytic conditions (e.g., CuI/ligand systems). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via -NMR (aromatic proton signals at δ 6.8–7.5 ppm) and FT-IR (N-H stretch at ~3400 cm) .

Q. How can the crystal structure of this compound be determined?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids . Key parameters include bond angles (C-Cl, C-O) and packing interactions (π-π stacking of aromatic rings). Compare with analogous structures in the Cambridge Structural Database.

Q. What safety precautions are critical when handling this compound?

- Methodology : Aniline derivatives are toxic due to methemoglobinemia risk. Use PPE (gloves, respirators) and work in fume hoods. Monitor air quality for amine vapors. Store in amber vials under inert gas (N) to prevent oxidation. Toxicity screening should follow OECD guidelines for acute oral/dermal exposure .

Q. How does the electronic environment of the aniline group influence reactivity?

- Methodology : The -NH group activates the aromatic ring toward electrophilic substitution. Use Hammett constants (σ) to predict substituent effects. UV-Vis spectroscopy (λ ~280 nm) and cyclic voltammetry (oxidation peaks at +0.5–1.0 V vs. Ag/AgCl) quantify electron-donating capacity .

Advanced Research Questions

Q. What mechanistic pathways govern the environmental degradation of this compound?

- Methodology : Two primary pathways exist:

- Biodegradation : Bacterial dioxygenases (e.g., Pseudomonas spp.) cleave the aromatic ring via catechol intermediates (HPLC-MS monitoring) .

- Photocatalysis : MnFeO/ZnSiO composites under simulated solar radiation degrade the compound via hydroxyl radicals (•OH), optimized using Box-Behnken experimental design .

- Compare degradation rates (pseudo-first-order kinetics) and intermediate toxicity (Microtox assays).

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodology : Perform molecular docking (AutoDock Vina) against cytochrome P450 enzymes. Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gap) to assess redox activity. MD simulations (GROMACS) evaluate stability in lipid bilayers .

Q. What analytical challenges arise in quantifying trace amounts of this compound in complex matrices?

- Methodology : Develop a LC-MS/MS method with MRM transitions (e.g., m/z 262 → 154 for quantification). Optimize SPE extraction (C18 cartridges, pH 7). Validate using matrix-matched calibration curves (R > 0.995) and spike-recovery tests (80–120% recovery) .

Q. How do contradictory data on degradation efficiency across studies arise, and how can they be resolved?

- Methodology : Variability stems from catalyst loading (e.g., 0.1–1.0 g/L MnFeO) or bacterial strain specificity. Conduct meta-analysis using ANOVA to identify significant variables. Reproduce experiments under standardized conditions (ISO 11348-2 for biodegradation) .

Q. What strategies improve the compound’s stability in long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products